N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
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Overview
Description
N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromophenyl group, a nitrophenoxy group, and a trifluoromethyl group attached to a benzamide core. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenol ring.
Bromination: Introduction of the bromine atom to the phenyl ring.
Coupling Reaction: Formation of the phenoxy linkage.
Amidation: Formation of the benzamide core.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, bromine or N-bromosuccinimide for bromination, and appropriate catalysts for coupling and amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent due to its unique chemical properties.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide: can be compared with other benzamide derivatives that have different substituents on the phenyl rings.
N-(3-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromophenyl)-4-[2-amino-4-(trifluoromethyl)phenoxy]benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H12BrF3N2O4 |
---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-14-2-1-3-15(11-14)25-19(27)12-4-7-16(8-5-12)30-18-9-6-13(20(22,23)24)10-17(18)26(28)29/h1-11H,(H,25,27) |
InChI Key |
DCGINMYLONWJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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